Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 1643803-26-2
VCID: VC7182327
InChI: InChI=1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3
SMILES: CCOC(=O)CCCN(C1=C(C=C(C=C1)C)C)C(=O)OC
Molecular Formula: C16H23NO4
Molecular Weight: 293.363

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate

CAS No.: 1643803-26-2

Cat. No.: VC7182327

Molecular Formula: C16H23NO4

Molecular Weight: 293.363

* For research use only. Not for human or veterinary use.

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate - 1643803-26-2

CAS No. 1643803-26-2
Molecular Formula C16H23NO4
Molecular Weight 293.363
IUPAC Name ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate
Standard InChI InChI=1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3
Standard InChI Key PBSPTSXSDUXMLU-UHFFFAOYSA-N
SMILES CCOC(=O)CCCN(C1=C(C=C(C=C1)C)C)C(=O)OC

Chemical Identity and Structural Features

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate belongs to the class of carbamate esters, with a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.363 g/mol. Its IUPAC name, ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate, reflects the arrangement of its functional groups:

  • A 2,4-dimethylphenyl group attached to a secondary amine.

  • A methoxycarbonyl group (-OCOOCH₃) bonded to the amine nitrogen.

  • A butanoate ester (-COOCH₂CH₃) at the terminal position.

PropertyValue
CAS No.1643803-26-2
Molecular FormulaC₁₆H₂₃NO₄
Molecular Weight293.363 g/mol
IUPAC NameEthyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate
InChI KeyPBSPTSXSDUXMLU-UHFFFAOYSA-N

Synthesis and Manufacturing Process

The synthesis of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate is achieved through a well-documented pathway involving three primary steps :

Step 1: N-Alkylation of 2,4-Dimethylaniline

2,4-Dimethylaniline undergoes alkylation with ethyl 4-bromobutyrate in the presence of a base, yielding ethyl 4-[(2,4-dimethylphenyl)amino]butanoate. This reaction typically proceeds at moderate temperatures (50–70°C) with high regioselectivity.

Step 2: Carbamoylation

The intermediate is treated with methyl chloroformate (ClCOOCH₃) to introduce the methoxycarbonyl group. This step forms the carbamate linkage, resulting in ethyl 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoate.

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/ConditionsYield (%)
1N-AlkylationEthyl 4-bromobutyrate, base85–90
2CarbamoylationMethyl chloroformate, base75–80
3Hydrolysis/CyclizationHCl (aq), AlCl₃60–70

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